3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
“3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are related to the compound , has been studied extensively. A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, a compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been analyzed. They have tunable photophysical properties, and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives, including structures similar to 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, have been studied for their activity against Plasmodium falciparum, showing promising in vitro efficacy against the chloroquine-resistant clone W2. The introduction of specific substituents at the benzenesulfonamide moiety has been found to significantly impact their antimalarial activity, highlighting the potential of this scaffold in the development of new antimalarial agents (Silva et al., 2016).
Kinase Inhibition for Cardiac Hypertrophy
Research into N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has identified these compounds as potent and selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK). A representative compound exhibited significant inhibition of ZAK activity, demonstrating potential therapeutic effects on cardiac hypertrophy in animal models. This suggests a novel approach to treating cardiac hypertrophy through selective kinase inhibition (Chang et al., 2017).
Antimicrobial Properties
A study on pyrazolo[3,4-b]pyridine compounds bearing benzenesulfonamide and trifluoromethyl moieties revealed their antimicrobial potential against a spectrum of pathogenic bacterial strains and fungal yeasts. The fused heterocyclic system present in these compounds suggests a promising avenue for the development of new antimicrobial agents (Chandak et al., 2013).
Antitumor Activity
Compounds with a pyrazolo[1,5-a]pyridin scaffold have also been investigated for their antitumor properties. Synthesis of derivatives substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems has shown broad-spectrum antitumor activity against various tumor cell lines in vitro. This research underscores the potential of these compounds in cancer therapy, providing a foundation for further development of antitumor agents (Rostom, 2006).
Mechanism of Action
Target of Action
The primary target of the compound 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it induces apoptosis within HCT cells .
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines and related compounds involve further exploration of their potential applications. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and has potential for further exploration . The development of new synthesis processes is also a key area of future research .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide interacts with are yet to be identified.
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Studies on related compounds have shown cytotoxic activities against various cell lines at different concentrations
Properties
IUPAC Name |
3-chloro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXJLLQKJWKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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